Influenza NP (147-155) (TFA) is a synthetic peptide derived from the nucleoprotein of the influenza virus. This peptide corresponds to a specific segment of the nucleoprotein and is recognized as an immunodominant epitope for T cell responses, particularly in studies involving mouse models of influenza infection. The peptide is primarily used in research settings to understand immune responses to influenza virus infections and to develop potential vaccines and therapies.
Influenza NP (147-155) (TFA) is classified as a peptide antigen. It specifically interacts with major histocompatibility complex class I molecules, which are crucial for presenting antigens to CD8+ T cells. This interaction plays a significant role in the immune response against influenza virus infections.
The synthesis of Influenza NP (147-155) (TFA) typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process involves:
The synthesis process requires careful control of reaction conditions, including temperature, pH, and the concentration of reagents. Quality control measures such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the purity and identity of the synthesized peptide .
The molecular structure of Influenza NP (147-155) includes a sequence of amino acids that form a specific conformation essential for its recognition by T cells. The exact sequence is crucial for binding to major histocompatibility complex class I molecules.
The molecular formula and specific structural data can be derived from its amino acid sequence, which typically includes key residues that facilitate binding and recognition by immune cells. The three-dimensional structure can be modeled using computational tools based on known structures of similar peptides.
Influenza NP (147-155) undergoes several biochemical interactions post-synthesis:
These reactions are critical for understanding how the immune system recognizes and responds to influenza infections. Studies often utilize assays such as intracellular cytokine staining or chromium release assays to measure T cell activation in response to this peptide .
The mechanism of action involves several steps:
Research indicates that this peptide elicits robust CD8+ T cell responses in various experimental models, demonstrating its potential as a candidate for vaccine development against influenza .
Influenza NP (147-155) (TFA) is typically characterized by its solubility in aqueous solutions, stability under physiological conditions, and ability to form complexes with major histocompatibility complex molecules.
Key chemical properties include:
Relevant analyses often include HPLC-MS for purity assessment and structural confirmation .
Influenza NP (147-155) (TFA) has several applications in scientific research:
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: